Chlorite

Catalog No.
S591592
CAS No.
14998-27-7
M.F
ClH2O2+
M. Wt
67.45 g/mol
Availability
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Chlorite

CAS Number

14998-27-7

Product Name

Chlorite

IUPAC Name

chlorite

Molecular Formula

ClH2O2+

Molecular Weight

67.45 g/mol

InChI

InChI=1S/ClHO2/c2-1-3/h(H,2,3)/p-1

InChI Key

QBWCMBCROVPCKQ-UHFFFAOYSA-M

SMILES

[O-]Cl=O

Synonyms

chlorite, sodium chlorite

Canonical SMILES

[O-]Cl=O

The exact mass of the compound Chlorite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. It belongs to the ontological category of chlorine oxoanion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PRESERVATIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorite (CAS 14998-27-7), most commonly procured as a sodium salt, is a highly selective oxidizing agent and the primary stable precursor for on-site chlorine dioxide generation. Unlike bulk chlorinating agents, the chlorite anion operates via a distinct redox mechanism (+0.76 V standard reduction potential for ClO2- to Cl-) that avoids electrophilic substitution, thereby preventing the formation of chlorinated organic byproducts [1]. In industrial procurement, chlorite is selected primarily for its dual utility: it provides a safe, transportable vehicle for chlorine dioxide applications and serves as an indispensable, chemoselective oxidant in complex organic synthesis, bridging the gap between harsh bulk oxidants and unstable reactive gases [2].

Attempting to substitute chlorite with cheaper or related chlorine oxyanions introduces severe process and safety failures. Substituting with hypochlorite (ClO-) shifts the reaction mechanism from pure oxidation to electrophilic substitution, resulting in the destructive chlorination of sensitive organic molecules and the generation of highly regulated trihalomethanes (THMs) in water systems [1]. Conversely, substituting with chlorate (ClO3-), while cheaper in bulk, requires highly acidic, high-temperature reducing conditions to generate chlorine dioxide, making it economically and operationally unviable for small- to medium-scale facilities [2]. Finally, direct procurement of the active downstream product, chlorine dioxide (ClO2), is physically impossible; it is explosive under pressure and highly volatile, mandating the use of stable chlorite as the transportable precursor [3].

Disinfection Byproduct (THM) Reduction vs. Hypochlorite

When applied as a precursor for water disinfection, chlorite-derived chlorine dioxide strictly oxidizes organic matter without chlorinating it, unlike direct hypochlorite dosing. Comparative field data demonstrates that replacing prechlorination (hypochlorite/chlorine gas) with chlorite-based generation yields a 50% to 70% decrease in Total Trihalomethanes (TTHMs) [1]. This quantitative reduction is critical for municipal and industrial facilities required to meet stringent environmental regulations regarding carcinogenic disinfection byproducts[2].

Evidence DimensionTotal Trihalomethane (TTHM) formation
Target Compound Data50-70% reduction in TTHM formation
Comparator Or BaselineSodium Hypochlorite / Chlorine gas (Baseline high TTHM formation)
Quantified Difference50-70% decrease in TTHMs
ConditionsRaw water treatment containing natural organic matter (humic acids)

Enables regulatory compliance for drinking water and industrial effluent by eliminating the formation of regulated chlorinated byproducts.

Chemoselectivity and Yield in Aldehyde Oxidation (Pinnick Oxidation)

In fine chemical synthesis, chlorite is the standard reagent for the Pinnick oxidation, converting aldehydes to carboxylic acids. Chlorite selectively attacks the formyl group, routinely achieving >90% yields even in the presence of sensitive functional groups like double bonds or thioethers [1]. In contrast, attempting this oxidation with hypochlorite results in destructive side reactions, such as halohydrin formation across double bonds, drastically reducing yield and requiring complex purification [2].

Evidence DimensionChemoselective yield of carboxylic acids
Target Compound Data>90% yield with preserved sensitive functional groups
Comparator Or BaselineHypochlorite (High byproduct formation, low target yield)
Quantified DifferenceNear-quantitative yield for chlorite vs. destructive halohydrin formation for hypochlorite
ConditionsMildly acidic aqueous/organic conditions with an HOCl scavenger

Crucial for late-stage API synthesis where functional group tolerance is mandatory and harsh oxidants would destroy the molecule.

On-Site Chlorine Dioxide Generation Efficiency vs. Chlorate

For small- to medium-scale industrial biocide generation, chlorite is the most efficient precursor. In standard three-chemical generator systems (chlorite, acid, and hypochlorite), chlorite achieves >95% conversion efficiency to chlorine dioxide under mild conditions [1]. Chlorate, the primary alternative, requires an economic breakpoint of several tons per day to justify the harsh reducing agents and complex reactor conditions needed for its activation, making chlorite the only viable choice for most commercial and hospital applications[2].

Evidence DimensionConversion efficiency to ClO2 at small/medium scale
Target Compound Data>95% conversion efficiency under mild conditions
Comparator Or BaselineChlorate (Requires extreme conditions, unviable below tons/day scale)
Quantified DifferenceChlorite enables >95% efficiency at low scales where chlorate fails economically
ConditionsOn-site 3-chemical chlorine dioxide generators

Determines the capital equipment and precursor procurement strategy for cooling towers, hospitals, and mid-sized water systems.

Transport Stability vs. Direct Chlorine Dioxide

Chlorine dioxide is a highly effective biocide but is explosive under pressure and 700 times more volatile than hypochlorous acid, making it physically impossible to transport or store as a compressed gas or concentrated liquid . Chlorite resolves this critical supply chain bottleneck by serving as a stable, transportable solid or aqueous solution. Procurement of chlorite allows facilities to safely stockpile the precursor and generate the active ClO2 gas purely on-demand [1].

Evidence DimensionTransportability and Storage Stability
Target Compound DataStable as a solid or aqueous solution for standard freight
Comparator Or BaselineChlorine dioxide (Explosive under pressure, 700x more volatile than HOCl)
Quantified DifferenceSafe standard transport (Chlorite) vs. Impossible to transport (ClO2)
ConditionsStandard industrial supply chain and storage

Forces the procurement of chlorite as the only safe, legal, and practical method to utilize chlorine dioxide chemistry off-site.

Municipal and Industrial Water Disinfection

Directly following its ability to reduce TTHM formation by 50-70% compared to hypochlorite, chlorite is heavily procured as a precursor for municipal drinking water plants and industrial wastewater facilities. It is the optimal choice when raw water contains high levels of organic precursors that would otherwise form regulated carcinogenic byproducts upon direct chlorination [1].

Late-Stage Oxidation in API and Fine Chemical Synthesis

Leveraging its >90% chemoselective yield in the Pinnick oxidation, chlorite is the standard reagent for converting complex aldehydes to carboxylic acids. It is specifically selected over hypochlorite or permanganate when the target molecule contains sensitive functional groups, such as double bonds or thioethers, that must remain intact during the oxidation step [2].

On-Site Biocide Generation for Cooling Towers and Hospitals

Because chlorite achieves >95% conversion efficiency to chlorine dioxide at smaller scales where chlorate is economically unviable, it is the primary precursor procured for hospital water systems, food processing sanitation, and industrial cooling towers. It allows these facilities to safely generate a potent, biofilm-penetrating biocide on demand without storing explosive gases[3].

Physical Description

Liquid

XLogP3

0.9

Melting Point

18°C

UNII

Z63H374SB6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 598 of 618 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14998-27-7
1318-59-8
71949-90-1

Wikipedia

Chlorite ion

Use Classification

PRESERVATIVE; -> JECFA Functional Classes

Dates

Last modified: 07-17-2023

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